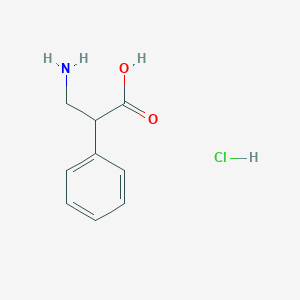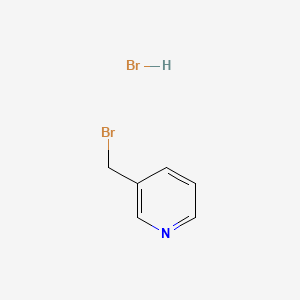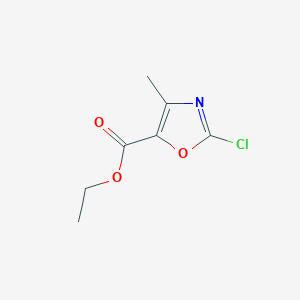
Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives, which are important in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and their unique photophysical properties .
Synthesis Analysis
The synthesis of ethyl 2-chloro-4-methyloxazole-5-carboxylate and its derivatives can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions
The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals the importance of ethyl oxazole derivatives in understanding molecular interactions. These compounds form planar sheets connected by intermolecular hydrogen bonding, illustrating the potential of ethyl 2-chloro-4-methyloxazole-5-carboxylate in crystallography and materials science (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).
Synthetic Chemistry
Ethyl 2-chloro-4-methyloxazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex molecules. For example, its utility in enantioselective synthesis is demonstrated through the production of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its role in creating optically pure compounds (Magata, T., et al., 2017). Additionally, its involvement in palladium-catalyzed (hetero)arylation highlights its significance in accessing (hetero)aryloxazoles, essential for developing pharmaceuticals and organic materials (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).
Development of Novel Compounds
Research into thiazole derivatives, such as the synthesis and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, underscores the role of ethyl 2-chloro-4-methyloxazole-5-carboxylate in medicinal chemistry. These studies focus on the modification of the molecule to explore structure-activity relationships, demonstrating its potential in the development of new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAAHINIUMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509802 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methyloxazole-5-carboxylate | |
CAS RN |
78451-11-3 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

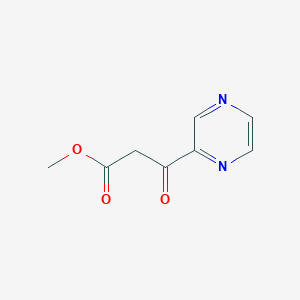
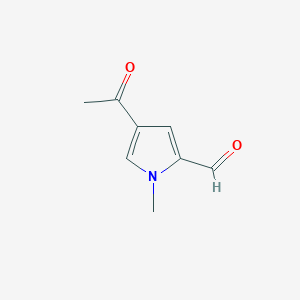
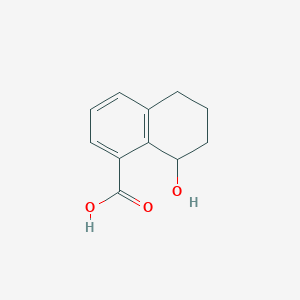
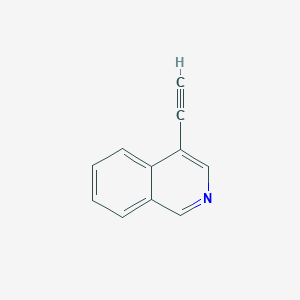
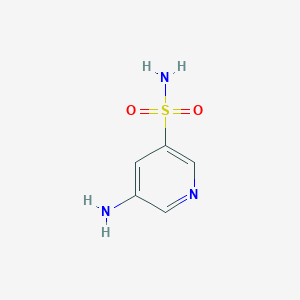
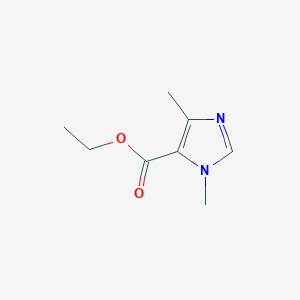
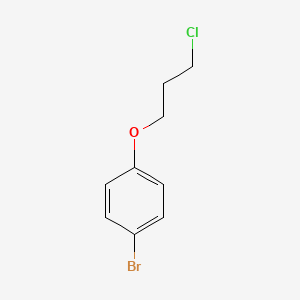
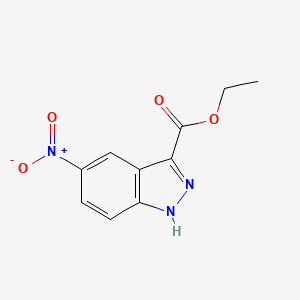

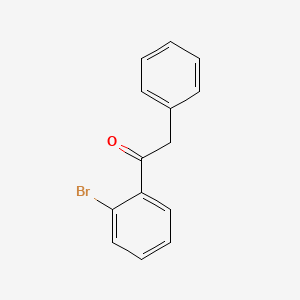
![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)
